![molecular formula C7H6ClN3 B1428275 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 91862-35-0](/img/structure/B1428275.png)
4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound featuring a fused pyrrole-pyrimidine ring system. The 4-chloro and 6-methyl substituents confer distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry and drug discovery. Its structure allows for diverse functionalization, enabling applications in enzyme inhibition and anticancer agent development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the following steps:
Condensation Reaction: The starting materials, such as 4-chloropyrimidine and a suitable pyrrole derivative, undergo a condensation reaction in the presence of a base (e.g., triethylamine) to form the pyrrolopyrimidine core.
Substitution Reaction: The resulting intermediate undergoes a substitution reaction to introduce the methyl group at the 6th position. This can be achieved using methylating agents like methyl iodide or dimethyl sulfate.
Purification: The final product is purified through recrystallization or chromatographic techniques to obtain the desired compound with high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and reduce by-products. Advanced techniques such as microwave-assisted synthesis can also be employed to accelerate reaction rates and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles to replace the chlorine or methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Methyl iodide (CH3I), dimethyl sulfate ((CH3O)2SO2), nucleophiles/electrophiles
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids
Reduction Products: Amines, alcohols
Substitution Products: Derivatives with different substituents at the 4th or 6th positions
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : CHClN
CAS Number : 84905-80-6
The compound's structure features a pyrrolopyrimidine core with a chlorine atom at the 4-position and a methyl group at the 6-position, contributing to its unique reactivity and biological activity.
Antibacterial Activity
4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine has been identified as an effective antibacterial agent, particularly against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. Its mechanism involves inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. This makes it a candidate for developing new antibiotics targeting resistant bacterial strains .
Antitumor Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including liver (HepG2) and breast cancer cells. The compound demonstrates IC values in the low nanomolar range against key targets such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .
Enzyme Inhibition
This compound acts as an inhibitor of several critical enzymes:
- DNA Gyrase : Prevents bacterial DNA replication.
- RNA Polymerase : Exhibits antimycobacterial activity.
- Kinases : Functions as a multi-targeted kinase inhibitor, affecting pathways involved in cell proliferation .
Study 1: Anticancer Activity
A study conducted by researchers focused on the effects of various pyrrolo[3,2-d]pyrimidine derivatives on cancer cell lines. It was found that derivatives similar to this compound exhibited potent cytotoxicity with IC values indicating effective inhibition of cancer cell growth. The presence of chlorine substituents significantly enhanced activity compared to unsubstituted derivatives .
Study 2: Enzyme Targeting
Another investigation assessed the enzyme inhibition properties of this compound. It was shown to effectively inhibit α-amylase activity, suggesting potential applications in managing conditions related to carbohydrate metabolism, such as diabetes. This property highlights its versatility beyond antibacterial and anticancer applications .
Mechanism of Action
The mechanism by which 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death. In anticancer applications, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrrolo[3,2-d]pyrimidine Derivatives
Key structural analogs differ in substituents at positions 4, 6, and 7, as well as the tautomeric form (5H vs. 7H).
Key Observations :
- Tautomerism : The 5H tautomer (target compound) is more reactive in nucleophilic substitutions compared to 7H analogs due to ring strain and electron distribution .
- Substituent Effects: Methyl (6-CH₃): Enhances metabolic stability but reduces solubility compared to phenyl or carboxylate groups . Phenyl (6-C₆H₅): Increases lipophilicity, improving membrane permeability but requiring formulation adjustments . Amino (2-NH₂): Facilitates hydrogen bonding with enzyme active sites, critical for antifolate activity (e.g., thymidylate synthase inhibition) .
Enzyme Inhibition Profiles
- LY231514 (Pyrrolo[2,3-d]pyrimidine-based antifolate) : Inhibits TS (Ki = 1.3 nM), DHFR (Ki = 7.2 nM), and glycinamide ribonucleotide formyltransferase (GARFT) via polyglutamated metabolites .
- 4-Chloro-6-phenyl Derivatives : Demonstrated kinase inhibition (e.g., JAK2) due to aromatic stacking interactions .
Activity Trends :
- Chloro substituents at position 4 enhance electrophilicity, promoting covalent or electrostatic interactions with enzyme active sites.
- Methyl groups improve metabolic stability but may reduce binding affinity compared to bulkier substituents like phenyl .
Physicochemical Properties
Key Insights :
Biological Activity
4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
This compound exhibits notable interactions with various biological targets, particularly enzymes and proteins. One of its primary mechanisms involves binding to DNA gyrase , an essential enzyme in bacterial DNA replication. By inhibiting this enzyme, this compound prevents the breakdown of bacterial DNA, showcasing its potential as an antibacterial agent.
Additionally, it has been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins. Specifically, it up-regulates pro-apoptotic genes such as P53 , BAX , DR4 , and DR5 , while down-regulating anti-apoptotic genes like Bcl2 . These actions highlight the compound's dual role in both antimicrobial and anticancer activities.
The molecular mechanisms underlying the biological activities of this compound can be summarized as follows:
- Inhibition of DNA Gyrase : The compound binds to DNA gyrase, disrupting bacterial DNA replication and transcription.
- Induction of Apoptosis : It influences cell cycle regulation by causing G2/M phase arrest in cancer cells, leading to increased apoptosis rates .
- Kinase Inhibition : Preliminary studies suggest that this compound may also act as a kinase inhibitor, affecting various signaling pathways critical for cell proliferation and survival.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. Table 1 summarizes the IC50 values obtained from various studies:
These results indicate that the compound is particularly effective against breast cancer (MDA-MB-231) and leukemia (L1210) cell lines.
Case Studies
-
Study on Apoptosis Induction :
A study investigated the effects of this compound on MDA-MB-231 cells. Flow cytometry analysis showed a significant increase in apoptotic cells after treatment with the compound compared to controls (15.63% vs. 0.51%) after 24 hours of exposure . -
Antibacterial Efficacy :
Another study focused on the antibacterial properties of this compound against Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth with an IC50 value of 20 μM, suggesting its potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
When compared to other pyrrolo[3,2-d]pyrimidines, such as 4-chloro-6-phenyl derivatives, this compound shows enhanced biological activity due to the unique structural features imparted by the methyl group at position six. This modification appears to influence both reactivity and biological efficacy significantly.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine?
The synthesis typically involves multi-step reactions. For example, a nucleophilic aromatic substitution strategy is employed using 4-chloro-pyrrolo-pyrimidine precursors. A general method involves refluxing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives with methylating agents in isopropanol under acidic conditions (e.g., HCl), followed by purification via recrystallization (yields: 27–86%) . Alternative routes may include cyclization of cyanoacetate intermediates and subsequent chlorination . Reaction optimization often requires monitoring by TLC and NMR to confirm intermediate formation.
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- NMR : - and -NMR are critical for confirming substitution patterns. For instance, the methyl group at position 6 typically appears as a singlet (~δ 2.6 ppm in DMSO-d6), while aromatic protons resonate between δ 6.5–8.3 ppm .
- X-ray crystallography : Programs like SHELXL are widely used for structure refinement. Crystallization in methanol or chloroform yields crystals suitable for determining bond lengths and angles, with disorder modeling applied for flexible substituents .
- Mass spectrometry : High-resolution APCI or ESI-MS confirms molecular ion peaks (e.g., [M+H] for CHClN: calc. 211.0978) .
Advanced Research Questions
Q. How does the methyl group at position 6 influence regioselectivity in nucleophilic substitution reactions?
The methyl group sterically hinders electrophilic attack at adjacent positions, directing substitution to the chlorine at position 4. Computational studies (e.g., DFT) reveal that electron-withdrawing effects of the chloro group enhance reactivity at C4, while the methyl group stabilizes intermediates through hyperconjugation. Experimental data show that reactions with amines (e.g., anilines) in acidic isopropanol preferentially yield 4-amino derivatives, with minimal byproducts at C6 .
Q. What methodologies are used to analyze its kinase inhibition mechanism and resolve conflicting activity data?
- Biochemical assays : Competitive binding assays (e.g., fluorescence polarization) measure IC values against kinases like EGFR or CDK2. Discrepancies in inhibition data may arise from assay conditions (e.g., ATP concentration variations) or compound purity .
- Structural analysis : Co-crystallization with target kinases (using SHELX programs) identifies binding modes. For example, the chloro group may form halogen bonds with kinase active sites, while the pyrrolo-pyrimidine core engages in π-π stacking .
- Data reconciliation : Cross-validate results using orthogonal methods (e.g., SPR for binding kinetics, cellular assays for functional inhibition) .
Q. How can computational modeling predict its pharmacokinetic properties and off-target interactions?
- Molecular docking : Tools like AutoDock Vina simulate binding to kinase pockets. The methyl group’s hydrophobic interactions and the compound’s planar structure are key predictors of selectivity .
- ADMET prediction : Software such as SwissADME estimates logP (~2.1) and bioavailability. The chloro group may increase metabolic stability but reduce solubility, necessitating prodrug strategies .
- Machine learning : Models trained on pyrrolo-pyrimidine datasets prioritize synthetic analogs with optimized potency and reduced toxicity .
Q. Methodological Notes
Properties
IUPAC Name |
4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-5-6(11-4)7(8)10-3-9-5/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQVSNPLVXZAJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744904 | |
Record name | 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91862-35-0 | |
Record name | 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.